molecular formula C5HF2N3 B1358748 3,6-Difluoropyrazine-2-carbonitrile CAS No. 356783-28-3

3,6-Difluoropyrazine-2-carbonitrile

Cat. No.: B1358748
CAS No.: 356783-28-3
M. Wt: 141.08 g/mol
InChI Key: ONECIHYIQJRNTP-UHFFFAOYSA-N
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Description

3,6-Difluoropyrazine-2-carbonitrile is an organic compound with the molecular formula C5HF2N3 It is a derivative of pyrazine, characterized by the presence of two fluorine atoms at the 3 and 6 positions and a nitrile group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoropyrazine-2-carbonitrile typically involves multiple steps starting from commercially available 2-aminopyrazine. One common synthetic route includes the following steps:

    Regioselective Chlorination: The pyrazine ring is chlorinated to form 3,6-dichloropyrazine-2-carbonitrile.

    Bromination: The intermediate undergoes bromination.

    Palladium-Catalyzed Cyanation: A palladium-catalyzed reaction introduces the nitrile group.

    Sandmeyer Diazotization/Chlorination: This step completes the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoropyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted pyrazines.

    Hydrolysis Products: Amides or carboxylic acids.

    Oxidation Products: Oxidized derivatives of pyrazine.

    Reduction Products: Reduced forms of the nitrile group.

Scientific Research Applications

3,6-Difluoropyrazine-2-carbonitrile is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of antiviral drugs such as favipiravir.

    Industry: In the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3,6-Difluoropyrazine-2-carbonitrile, particularly in its role as a precursor to favipiravir, involves its conversion to active metabolites that inhibit viral RNA-dependent RNA polymerase. This inhibition prevents the replication of RNA viruses, making it effective against a range of viral infections .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloropyrazine-2-carbonitrile
  • 3,6-Dibromopyrazine-2-carbonitrile
  • 3,6-Difluoropyrazine-2-carboxamide

Uniqueness

3,6-Difluoropyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable intermediate in drug synthesis .

Properties

IUPAC Name

3,6-difluoropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONECIHYIQJRNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627392
Record name 3,6-Difluoropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356783-28-3
Record name 3,6-Difluoropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 4 mL of dimethyl sulfoxide was dissolved 0.40 g of 6-fluoro-3-(phenylsulfonyl)-2-pyrazinecarbonitrile. After adding 0.44 g of potassium fluoride and 0.10 g of tetra-n-butylammonium bromide successively, the mixture thus obtained was stirred at 60° C. for 1.5 hours. The reaction mixture was poured into a mixture of 20 mL of ethyl acetate and 20 mL of water, and the organic layer was separated. The organic layer was washed successively with water and saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=20:1] to obtain 0.06 g of 3,6-difluoro-2-pyrazinecarbonitrile as a colorless solid product.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
6-fluoro-3-(phenylsulfonyl)-2-pyrazinecarbonitrile
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,6-Difluoropyrazine-2-carbonitrile in the synthesis of Favipiravir?

A1: this compound serves as a crucial intermediate in the efficient four-step synthesis of Favipiravir outlined in the research. [] The researchers synthesized this compound by reacting 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride, using tetrabutyl-ammonium bromide as a phase transfer catalyst in a toluene and DMSO solvent system at reflux temperature (120°C). This simplified method contributes to a higher overall molar yield (65%) compared to previous six-step protocols. []

Q2: What purification method was developed for the isolation of this compound?

A2: The researchers developed a straightforward purification method for this compound. This involved the formation of a dicyclohexylamine salt of the compound, followed by neutralization using hydrogen peroxide. [] This purification strategy facilitates the removal of impurities and enhances the overall yield of the desired product.

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